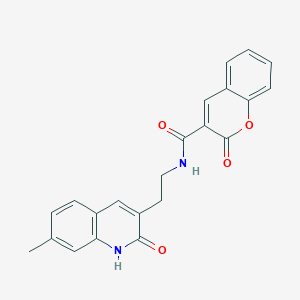

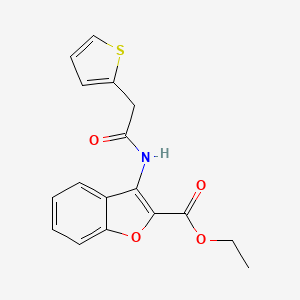

![molecular formula C20H22N2O4 B2640344 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 890982-85-1](/img/structure/B2640344.png)

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

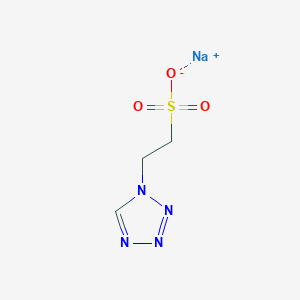

“2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid” is a chemical compound with the molecular formula C20H22N2O4 . It has an average mass of 354.400 Da and a monoisotopic mass of 354.157959 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with additional amine and carbonyl groups attached to the benzene ring . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 525.1±35.0 °C at 760 mmHg, and a flash point of 271.4±25.9 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 96 Å2 .Applications De Recherche Scientifique

Organic Synthesis and Material Science

- Synthesis and Structural Characterization : A study focused on the synthesis and characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, showcasing the application in organic synthesis and material science. These compounds were synthesized using a conventional protocol, highlighting the structural diversity and potential utility in materials science due to the inclusion of ferrocenyl and benzoyl groups (Savage et al., 2005).

Biochemical Research

- Mechanism of Benzoic Acid Biosynthesis : Research into the biosynthesis of benzoic acid in plants and bacteria revealed insights into natural product synthesis, highlighting the biochemical pathways that mirror fatty acid β-oxidation. This study contributes to the understanding of benzoic acid's role as a biosynthetic building block in various natural products, emphasizing its biochemical significance (Hertweck et al., 2001).

Medicinal Chemistry and Pharmacology

- Antimicrobial Activity : Some new Schiff base compounds derived from 4-amino benzoic acid were synthesized and their biological activity studied. These compounds demonstrated specific antimicrobial activities, suggesting potential pharmaceutical applications. This research exemplifies the use of benzoyl and amino acid derivatives in developing new antimicrobial agents (Radi et al., 2019).

Mécanisme D'action

Mode of Action

The mode of action of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid It’s possible that the compound interacts with its targets through its benzoyl and ethylbutanoyl groups . More research is needed to elucidate the exact mechanism of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .

Result of Action

The molecular and cellular effects of This compound It’s likely that the compound’s effects are dependent on its interaction with its targets and the subsequent biochemical reactions .

Propriétés

IUPAC Name |

2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20(25)26/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOFVRLWNHDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

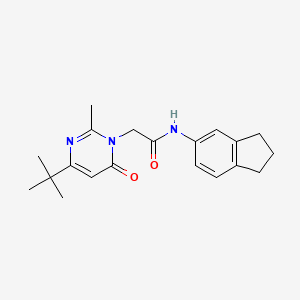

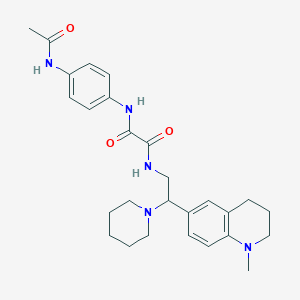

![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)

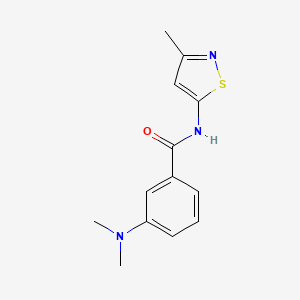

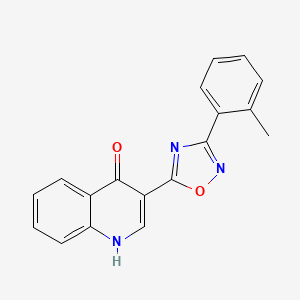

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)

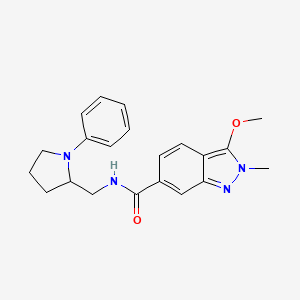

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

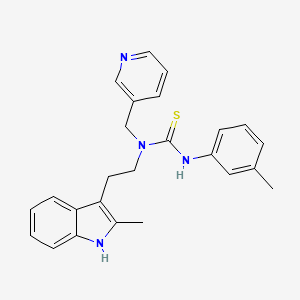

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2640279.png)